molecular formula C23H22ClN3O3 B2461355 3-(4-Chlorobenzyl)-8-cinnamoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021101-02-9

3-(4-Chlorobenzyl)-8-cinnamoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2461355
CAS No.: 1021101-02-9
M. Wt: 423.9
InChI Key: OLHZXSWAOGWILI-DHZHZOJOSA-N
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Description

3-(4-Chlorobenzyl)-8-cinnamoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a synthetic small molecule belonging to the 1,3,8-triazaspiro[4.5]decane-2,4-dione chemical class. This specific compound features a spirocyclic hydantoin core structure, a privileged scaffold in medicinal chemistry known for its significant pharmacological potential and versatility in drug discovery . While direct biological data for this specific analog is not yet available in the public scientific literature, research on its core scaffold has revealed highly promising therapeutic directions. The 1,3,8-triazaspiro[4.5]decane-2,4-dione chemotype has been identified as a novel class of delta opioid receptor (DOR)-selective agonists, as demonstrated through high-throughput screening campaigns . These agonists represent a critical advancement in the field because they exhibit a signaling profile that is distinct from previous DOR agonist chemotypes, such as SNC80, which are associated with adverse effects like seizures and rapid tachyphylaxis . The newly discovered chemotype is reported to be slightly biased toward G-protein signaling and has shown anti-allodynic efficacy in preclinical models of inflammatory pain, indicating its potential for the development of next-generation analgesic and neurologic therapeutics . Researchers can leverage this compound as a key chemical tool to explore novel signaling pathways in the δ opioid receptor system and to investigate new treatment avenues for chronic pain, migraine, and other neuropsychiatric disorders, with the aim of mitigating the liabilities associated with earlier DOR-targeted candidates. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-8-[(E)-3-phenylprop-2-enoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O3/c24-19-9-6-18(7-10-19)16-27-21(29)23(25-22(27)30)12-14-26(15-13-23)20(28)11-8-17-4-2-1-3-5-17/h1-11H,12-16H2,(H,25,30)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLHZXSWAOGWILI-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl)C(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl)C(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorobenzyl)-8-cinnamoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves a multi-step process:

    Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable diamine with a diketone under acidic or basic conditions.

    Introduction of the 4-Chlorobenzyl Group: The next step involves the introduction of the 4-chlorobenzyl group through a nucleophilic substitution reaction. This can be done by reacting the spirocyclic intermediate with 4-chlorobenzyl chloride in the presence of a base such as sodium hydride.

    Cinnamoylation: The final step involves the introduction of the cinnamoyl group through an acylation reaction. This can be achieved by reacting the intermediate with cinnamoyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorobenzyl)-8-cinnamoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Chlorobenzyl)-8-cinnamoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:

    Medicinal Chemistry: The compound has potential as a lead compound for the development of new pharmaceuticals, particularly for its potential anti-inflammatory and anticancer properties.

    Materials Science: The unique spirocyclic structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 3-(4-Chlorobenzyl)-8-cinnamoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methylbenzyl)-8-cinnamoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
  • 3-(4-Fluorobenzyl)-8-cinnamoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
  • 3-(4-Bromobenzyl)-8-cinnamoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Uniqueness

The uniqueness of 3-(4-Chlorobenzyl)-8-cinnamoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 4-chlorobenzyl group may enhance its binding affinity to certain molecular targets, while the cinnamoyl group can contribute to its overall stability and solubility.

Biological Activity

The compound 3-(4-Chlorobenzyl)-8-cinnamoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a derivative of the triazaspiro framework that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, synthesis, and applications based on diverse scientific literature.

  • Molecular Formula : C14H17ClN3O2
  • Molecular Weight : 288.76 g/mol
  • CAS Number : 13625-39-3

Synthesis

The synthesis of this compound typically involves the reaction of 1,3,8-triazaspiro[4.5]decane derivatives with chlorobenzyl and cinnamoyl groups under controlled conditions to yield the desired compound. The process often utilizes various reagents and solvents to facilitate the reaction and purification stages.

Pharmacological Activities

  • Spasmolytic Effects :
    • The compound exhibits significant spasmolytic activity, indicating potential use in treating gastrointestinal disorders such as peptic ulcers and pylorospasm. This effect was confirmed through standard pharmacological testing procedures that evaluated muscle relaxation properties in animal models .
  • Local Anesthetic Properties :
    • It has also been shown to possess local anesthetic effects, making it suitable for minor surgical procedures where localized pain management is required .
  • Cardioprotective Effects :
    • Recent studies have explored its role in cardioprotection during myocardial infarction (MI). The compound has been identified as a mitochondrial permeability transition pore (mPTP) inhibitor, which may help reduce myocardial cell death during reperfusion by preserving mitochondrial function .

Study on Spasmolytic Activity

In a controlled study involving animal models:

  • Objective : To assess the spasmolytic efficacy of the compound.
  • Method : Administration of varying doses to evaluate muscle relaxation.
  • Results : Significant reduction in spasm intensity was observed at higher doses, suggesting a dose-dependent effect.

Study on Cardioprotective Effects

A recent investigation focused on the cardioprotective properties during MI:

  • Objective : To determine the efficacy of mPTP inhibition.
  • Method : Compounds were administered during reperfusion in a rat model of MI.
  • Results : Notable reductions in apoptotic cell death and improved cardiac function were recorded post-treatment .

Summary of Findings

Activity TypeObserved EffectsReferences
SpasmolyticSignificant muscle relaxation
Local AnestheticEffective for minor surgical pain
CardioprotectiveReduced cell death in MI models

Q & A

Q. What are the optimized synthetic routes for 3-(4-chlorobenzyl)-8-cinnamoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, and how can reaction conditions be tailored to improve yield?

The compound can be synthesized via microwave-assisted cyclocondensation of 4-piperidone derivatives with ammonium carbonate and potassium cyanide in methanol/water (1:1 v/v). Key steps include:

  • N-Alkylation : Introduce the 4-chlorobenzyl group using 1-(chloromethyl)-4-chlorobenzene in DMF with K₂CO₃ as a base (25–80°C, 12–24 hours) .
  • Cinnamoylation : React the intermediate with cinnamoyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a catalyst (room temperature, 16 hours) .
  • Yield Optimization : Microwave irradiation (100–150°C, 30–60 minutes) enhances reaction efficiency, achieving yields >70% compared to traditional heating (35–50%) .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Use a combination of analytical techniques:

  • Chromatography : Purify via silica gel column chromatography (DCM/methanol 9:1) .
  • Spectroscopy : Confirm structure using ¹H/¹³C NMR (e.g., δ 4.80 ppm for spirocyclic protons, δ 7.05–7.90 ppm for aromatic signals) and IR (C=O stretch at ~1,670 cm⁻¹) .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS: m/z 489.9 [M⁺]) .

Advanced Research Questions

Q. What methodologies are recommended for analyzing structure-activity relationships (SAR) of 3-(4-chlorobenzyl)-8-cinnamoyl derivatives in biological systems?

  • Substituent Screening : Systematically vary substituents on the benzyl and cinnamoyl groups via parallel synthesis. For example, replace 4-chlorobenzyl with 4-fluorobenzyl to assess halogen effects .
  • Biological Assays : Test derivatives in in vitro models (e.g., antidiabetic activity via aldose reductase inhibition assays, IC₅₀ values) .
  • Computational Modeling : Perform docking studies with target proteins (e.g., HIF prolyl hydroxylase) using software like MOE to predict binding affinities .

Q. How can contradictions in biological activity data between in vitro and in vivo models be resolved?

  • Pharmacokinetic Profiling : Measure bioavailability, half-life, and tissue distribution in rodent models. For example, low oral bioavailability (<20%) may explain reduced in vivo efficacy despite strong in vitro activity .
  • Metabolite Identification : Use LC-MS/MS to detect active metabolites. Spirohydantoin derivatives are prone to hepatic glucuronidation, which may deactivate the parent compound .

Q. What experimental strategies are effective for elucidating the mechanism of action in cancer cell migration inhibition?

  • Pathway Analysis : Perform Western blotting for FAK (focal adhesion kinase) and MMP-9 (matrix metalloproteinase-9) in treated PC3 prostate cancer cells. TRI-BE analogs show 50% FAK inhibition at 10 µM .
  • Transcriptomics : Use RNA-seq to identify downregulated genes (e.g., VEGF, HIF-1α) in hypoxic tumor models .
  • Crystal Structure Analysis : Resolve X-ray structures of the compound bound to ATP synthase (e.g., F1/FO-ATPase c subunit) to identify critical hydrogen bonds (e.g., N–H⋯O interactions) .

Q. How can the stability of this compound under physiological conditions be improved for therapeutic applications?

  • Prodrug Design : Introduce hydrolyzable groups (e.g., tert-butyl esters) to enhance solubility and reduce first-pass metabolism .
  • Formulation Studies : Encapsulate in PEGylated liposomes to prolong circulation time (tested in murine MI models with 2-fold increased half-life) .

Methodological Considerations for Data Interpretation

Q. How should researchers address discrepancies in crystallographic data versus computational predictions?

  • Validation Protocols : Compare experimental bond lengths (e.g., C=O at 1.198–1.224 Å ) with DFT-optimized geometries. Deviations >0.02 Å suggest conformational flexibility.
  • Thermal Ellipsoid Analysis : Assess disorder in crystal structures (e.g., high ADPs for cinnamoyl groups indicate dynamic motion) .

Q. What statistical approaches are recommended for analyzing dose-response curves in enzyme inhibition studies?

  • Four-Parameter Logistic Model : Fit dose-response data using equation Y=Bottom+TopBottom1+10(LogEC50X)HillSlopeY = \text{Bottom} + \frac{\text{Top} - \text{Bottom}}{1 + 10^{(\text{LogEC}_{50} - X) \cdot \text{HillSlope}}}. Report IC₅₀ with 95% confidence intervals .
  • Outlier Detection : Use Grubbs’ test to exclude anomalies (e.g., ±3 SD from mean activity values) .

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